1-ethyl-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals. The compound’s structure features a pyrazole ring substituted with an ethyl group at the 1-position, a nitro group at the 4-position, and a carboxamide group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
Nitration: The nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 4-position.
Amidation: The ester group in the pyrazole ring can be converted to a carboxamide group through reaction with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Amines or thiols for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Reduction: 1-ethyl-4-amino-1H-pyrazole-5-carboxamide.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Agrochemicals: It is explored as a precursor for the development of fungicides and herbicides.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-nitro-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide: Similar structure with an additional methyl group at the 3-position.
1-ethyl-4-amino-1H-pyrazole-5-carboxamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and carboxamide groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethyl-4-nitropyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-2-9-5(6(7)11)4(3-8-9)10(12)13/h3H,2H2,1H3,(H2,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXYOZCYYJSELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.